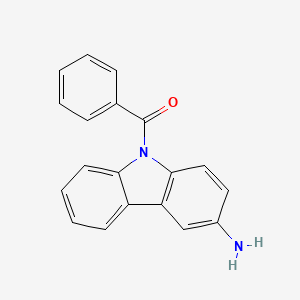
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone is an organic compound that belongs to the carbazole family Carbazoles are known for their aromatic heterocyclic structure, which consists of a tricyclic system containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone typically involves multi-step reactions. One common method starts with the reaction of carbazole with a suitable halogenated benzene derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination and carbonylation, to introduce the amino and carbonyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone involves its interaction with specific molecular targets. In optoelectronic applications, the compound’s ability to emit light is due to its electronic structure, which allows for efficient charge transport and light emission. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to the modulation of biological pathways .
類似化合物との比較
Similar Compounds
- (9H-Carbazol-9-yl)(phenyl)methanone
- (9H-Carbazol-3-yl)(phenyl)methanone
- N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
Uniqueness
Its structure allows for the formation of various derivatives with tailored properties for specific applications .
特性
CAS番号 |
96014-30-1 |
|---|---|
分子式 |
C19H14N2O |
分子量 |
286.3 g/mol |
IUPAC名 |
(3-aminocarbazol-9-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14N2O/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H,20H2 |
InChIキー |
WBYYXWBTHPLBKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


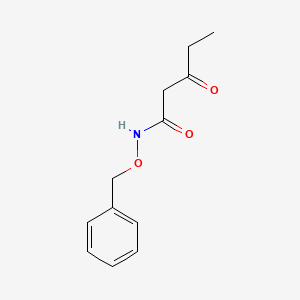
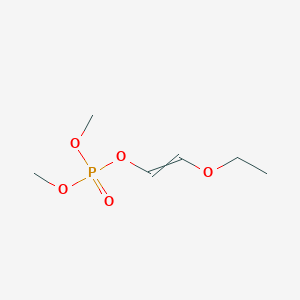


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
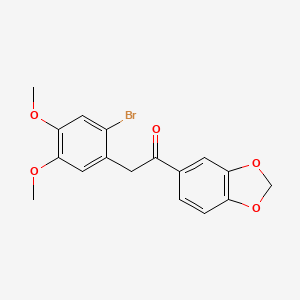
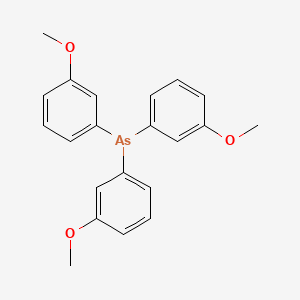
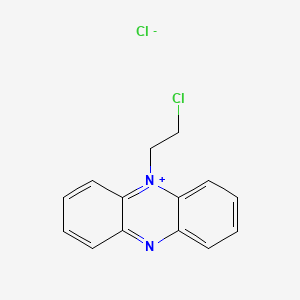
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
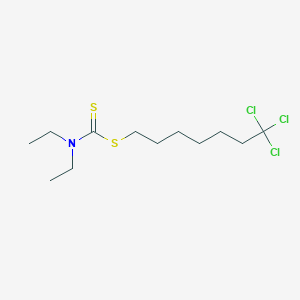
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)

